molecular formula C10H9ClF3NO2 B2422036 Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate CAS No. 1219950-27-2

Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate

Cat. No.: B2422036
CAS No.: 1219950-27-2
M. Wt: 267.63
InChI Key: FXIZPQILOAARDG-UHFFFAOYSA-N
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Description

Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring, with an ethyl acetate moiety attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-(trifluoromethyl)pyridine and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The ethyl bromoacetate undergoes nucleophilic substitution with 6-chloro-4-(trifluoromethyl)pyridine, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate can be compared with other similar compounds, such as:

    Ethyl [6-chloro-4-(methyl)pyridin-2-YL]acetate: This compound has a methyl group instead of a trifluoromethyl group, which can affect its chemical properties and reactivity.

    Ethyl [6-chloro-4-(fluoro)pyridin-2-YL]acetate: The presence of a fluoro group instead of a trifluoromethyl group can lead to differences in biological activity and applications.

    Ethyl [6-chloro-4-(bromo)pyridin-2-YL]acetate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)5-7-3-6(10(12,13)14)4-8(11)15-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIZPQILOAARDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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